2-(2-Chloro-4-fluorophenoxy)propanoic acid
Overview
Description
“2-(2-Chloro-4-fluorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8ClFO3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-fluorophenoxy)propanoic acid” is 1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) . The compound has a molecular weight of 218.61 g/mol .Physical And Chemical Properties Analysis
“2-(2-Chloro-4-fluorophenoxy)propanoic acid” is a solid substance . It has a molecular weight of 218.61 g/mol . The compound has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Herbicide Detection and Analysis
- A study describes a method for detecting phenoxy herbicides like 2-(2-Chloro-4-fluorophenoxy)propanoic acid in water, highlighting the importance of derivatization and phase transfer catalysts in the analysis process, allowing for sensitive determination with an enrichment factor of 288-fold over non-catalyzed procedures (Nuhu et al., 2012).
Synthesis and Structural Analysis
- Research on the synthesis of compounds like p-fluorophenoxy propionic acid from p-fluorophenol and 3-chloropropanoic acid, catalyzed by PEG-400/KI, offers insights into the chemical processes and factors influencing the production of these compounds (Wu Li-huan, 2006).
Biological Activity and Molecular Interactions
- A study on 2-(4-Chloro-phenoxy)propanoic acid and its analogues investigated their ability to block chloride membrane conductance in rat striated muscle, evaluating the influence of chemical modifications on biological activity (Carbonara et al., 2001).
Environmental Fate and Degradation
- The photodegradation of Cyhalofop-butyl and its primary metabolite, which includes compounds like 2-(4-chloro-2-methylphenoxy)propanoic acid, was studied in different aquatic systems, revealing the rapid degradation under UV irradiation and stability under simulated sunlight (Pinna & Pusino, 2011).
Adsorption and Soil Interaction
- A comprehensive review of the sorption experiments of phenoxy herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid, to various soil components, providing insights into their potential environmental impact and behavior in different soil types (Werner et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFWGWPUJSFRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397334 | |
Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)propanoic acid | |
CAS RN |
1892-92-8 | |
Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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